molecular formula C12H15ClFNO B14960543 N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide

N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide

Cat. No.: B14960543
M. Wt: 243.70 g/mol
InChI Key: BFQYTLBCTWVPFM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a 2,2-dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling and cancer progression . The compound binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a 3-chloro-4-fluorophenyl group with a 2,2-dimethylbutanamide moiety allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide

InChI

InChI=1S/C12H15ClFNO/c1-4-12(2,3)11(16)15-8-5-6-10(14)9(13)7-8/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

BFQYTLBCTWVPFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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